2,3-Diethylpyrazine
Overview
Description
2,3-Diethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol . This compound is known for its distinctive nutty, roasted aroma and is commonly found in various food products such as roasted coffee beans, sesame seeds, and baked potatoes .
Mechanism of Action
Target of Action
2,3-Diethylpyrazine is a flavor compound that is naturally present in various food items such as roasted coffee beans, roasted sesame seeds, and baked potatoes . It interacts with our olfactory receptors, contributing to the unique flavors of these foods .
Mode of Action
As a volatile flavor compound, this compound evaporates easily and interacts with the olfactory receptors in our nose. This interaction triggers a signal transduction pathway that leads to the perception of its characteristic flavor .
Biochemical Pathways
It’s known that the perception of flavor involves a complex network of biochemical reactions in our olfactory system . The compound’s interaction with olfactory receptors triggers a cascade of intracellular events, leading to the generation of nerve impulses that are transmitted to the brain and interpreted as specific flavors .
Pharmacokinetics
It’s known that many flavor compounds are rapidly metabolized and excreted from the body .
Result of Action
The primary result of this compound’s action is the perception of flavor. By interacting with olfactory receptors, it contributes to the unique flavors of certain foods . This enhances our sensory experience of these foods and can influence our dietary choices .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s volatility and thus its ability to interact with olfactory receptors can be affected by temperature and humidity . Furthermore, the presence of other flavor compounds can modulate the perception of this compound’s flavor through synergistic or antagonistic effects .
Biochemical Analysis
Biochemical Properties
2,3-Diethylpyrazine participates in biochemical reactions that contribute to the formation of flavors in various food items. It is formed through the reactions of methionine and glucose, providing insights into the pathways and mechanisms involved in the generation of these compounds which are crucial for food flavoring .
Cellular Effects
It is known that pyrazines, the class of compounds to which this compound belongs, can be metabolized by bacteria . This suggests that this compound may interact with cellular processes in microorganisms.
Molecular Mechanism
It is known that pyrazines can be synthesized chemically or biologically and are used as flavoring additives . The formation of pyrazines, including this compound, occurs during the heating of food .
Temporal Effects in Laboratory Settings
It is known that pyrazines are stable compounds that can withstand the high temperatures involved in food processing .
Metabolic Pathways
It is known that pyrazines can be metabolized by bacteria . This suggests that this compound may be involved in microbial metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diethylpyrazine can be synthesized through the condensation of 3,4-hexanedione with ethylenediamine . The reaction typically involves heating the reactants under reflux conditions in the presence of an acid catalyst. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is often produced in batch reactors, followed by purification steps such as distillation and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
2,3-Diethylpyrazine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry to create nutty and roasted scents in perfumes and other scented products.
Comparison with Similar Compounds
2,3-Diethylpyrazine can be compared with other similar compounds in the pyrazine family, such as:
2,3,5,6-Tetramethylpyrazine: Known for its use in traditional Chinese medicine and its potential neuroprotective effects.
2,5-Dimethylpyrazine: Commonly used as a flavoring agent in the food industry.
2-Acetylpyridine: Used in the fragrance industry for its pleasant aroma.
Uniqueness: this compound stands out due to its distinctive nutty and roasted aroma, making it a valuable compound in the flavor and fragrance industries. Its unique chemical structure also contributes to its potential biological activities and applications in various fields of research.
Properties
IUPAC Name |
2,3-diethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXANJCCWGCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047101 | |
Record name | 2,3-Diethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with an earthy, nutty, baked potato odour | |
Record name | 2,3-Diethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 to 182.00 °C. @ 760.00 mm Hg | |
Record name | 2,3-Diethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
Record name | 2,3-Diethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.976 | |
Record name | 2,3-Diethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15707-24-1 | |
Record name | 2,3-Diethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15707-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Diethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD31A42VY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-Diethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-Diethylpyrazine in food science?
A: this compound is a significant aroma compound found in various foods, particularly those subjected to heat treatment like roasting or extrusion cooking. It contributes a characteristic roasted aroma, often described as nutty or earthy. In extruded potato snacks, for example, this compound, along with other compounds like methional and benzenemethanethiol, plays a key role in shaping the overall aroma profile. []
Q2: Can the concentration of this compound in food impact sensory perception?
A: Yes, research suggests that even at sub-threshold concentrations, where this compound might not be directly perceivable, it can significantly influence the perception of other aroma compounds. In soy sauce aroma-type Baijiu, the presence of sub-threshold this compound, alongside other pyrazines, was found to enhance the perception of roasted aromas, indicating a synergistic effect on sensory perception. []
Q3: How is this compound quantified in complex mixtures like food and beverages?
A: Advanced analytical techniques are employed to quantify this compound in complex matrices. One such method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC–MS/MS), which offers high sensitivity and selectivity, enabling accurate determination of this compound levels in samples like soy sauce aroma-type Baijiu. []
Q4: Beyond food, are there other areas where this compound exhibits potential?
A: Research indicates potential applications of this compound beyond the realm of food science. A study investigating the ovarian microbiome of mice found that Bacillus velezensis OM03, a bacterial isolate, produced this compound alongside other bioactive compounds. This bacterial extract displayed promising antibacterial, antioxidant, and anticancer properties in in vitro studies. []
Q5: What is known about the safety of this compound for use in animal feed?
A: The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has assessed the safety of this compound. They concluded that it is safe for use in animal feed at a maximum dose level of 0.5 mg/kg complete feed for various species, including cattle, salmonids, and non-food-producing animals. The panel also determined that there are no safety concerns for consumers from the use of this compound in feed at the proposed levels. []
Q6: Are there any potential environmental concerns associated with this compound?
A: While specific data on the environmental impact of this compound is limited within the provided research, its use in animal feed raises considerations regarding potential release into the environment. Further research on its ecotoxicological effects and potential mitigation strategies, such as biodegradation or alternative compounds, is crucial to ensure responsible and sustainable use. []
Q7: How does the molecular structure of this compound influence its properties?
A: The presence of the pyrazine ring, with its specific electronic configuration, likely plays a crucial role in the aroma profile and potential bioactivity of this compound. Additionally, the two ethyl substituents at positions 2 and 3 on the pyrazine ring contribute to its specific physicochemical properties, influencing its volatility, solubility, and interactions with biological systems. Further research exploring structure-activity relationships could provide valuable insights into optimizing its properties for specific applications. [, ]
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